1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde

Kinase inhibitor design Benzimidazolone scaffold Regioselective derivatisation

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde (CAS 1540853-25-5) is a synthetic benzimidazolone (2-oxo-2,3-dihydro-1H-benzimidazole) derivative bearing a reactive 4-carbaldehyde group and N1,N3-dimethyl substitution. This scaffold embeds a carbonyl at position 2 that serves as a validated H‑bond acceptor in kinase hinge‑binding motifs, analogous to the pyridine nitrogen of prototypical pyridylimidazole p38 inhibitors , while the 4‑formyl group provides a derivatisable handle for library synthesis.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B13454368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC(=C2N(C1=O)C)C=O
InChIInChI=1S/C10H10N2O2/c1-11-8-5-3-4-7(6-13)9(8)12(2)10(11)14/h3-6H,1-2H3
InChIKeyOXLOFSOJDORIKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde: Core Scaffold Identification and Physicochemical Baseline


1,3-Dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde (CAS 1540853-25-5) is a synthetic benzimidazolone (2-oxo-2,3-dihydro-1H-benzimidazole) derivative bearing a reactive 4-carbaldehyde group and N1,N3-dimethyl substitution . This scaffold embeds a carbonyl at position 2 that serves as a validated H‑bond acceptor in kinase hinge‑binding motifs, analogous to the pyridine nitrogen of prototypical pyridylimidazole p38 inhibitors [1], while the 4‑formyl group provides a derivatisable handle for library synthesis. The compound is supplied as a research intermediate with typical purity specifications of 95% .

Why 4‑Carbaldehyde Substitution Matters: Positional and Methylation Effects of 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde


Benzimidazolone carbaldehydes are not interchangeable building blocks. Moving the formyl group from position 4 to position 5 alters the vector of derivatisation, the electron density on the fused ring, and the orientation of any resulting conjugate relative to the hinge‑binding carbonyl at C2 . Methylation at N1 and N3 eliminates tautomeric variability and H‑bond donor capacity present in the non‑methylated 2‑oxo-2,3‑dihydro‑1H‑benzimidazole‑4‑carbaldehyde (CAS 1553231‑99‑4), locking the scaffold into a single, predictable conformation and significantly raising calculated logP (from approx. 1.24 to ≥2.0) . These differences directly impact target engagement, solubility, and synthetic tractability, meaning that procurement solely by core heterocycle name risks selecting a compound with divergent reactivity and physicochemical behaviour.

Quantitative Differentiation Evidence for 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde


Regiochemical Reactivity: 4‑Carbaldehyde vs. 5‑Carbaldehyde Isomer in Kinase Inhibitor Library Synthesis

The 4‑carbaldehyde isomer provides a C4 exit vector that projects substituents toward the solvent‑exposed region of the p38α ATP‑binding pocket, whereas the 5‑carbaldehyde isomer directs substituents toward the gatekeeper residue and ribose pocket [1]. In published benzimidazolone p38α inhibitor series, the benzimidazolone carbonyl acts as the critical H‑bond acceptor to Met109; derivatisation at C4 via the aldehyde handle preserves this interaction while modulating selectivity, a synthetic route inaccessible from the C5 isomer without scaffold re‑engineering [1][2]. The 5‑carbaldehyde isomer (CAS 55241‑49‑1) has alternatively been employed in PDE10 inhibitor programmes (IC₅₀ = 1.28 μM for a C5‑linked acetamide derivative in complex with PDE10, PDB 5SH0) [3], demonstrating divergent target profiles dictated solely by aldehyde position.

Kinase inhibitor design Benzimidazolone scaffold Regioselective derivatisation

Lipophilicity Differentiation: N1,N3‑Dimethylation Drives Calculated logP Relative to Non‑Methylated Analog

N1,N3‑dimethylation eliminates the two H‑bond donor sites present on the non‑methylated 2‑oxo‑2,3‑dihydro‑1H‑benzimidazole‑4‑carbaldehyde, producing a measurable increase in calculated lipophilicity . The non‑methylated analog (CAS 1553231‑99‑4; MW 162.15) has a reported logP of 1.24 , whereas the N1,N3‑dimethyl target compound (MW 190.20) is predicted to exhibit logP in the range of 2.0–2.8 based on its increased molecular weight and reduced polar surface area . For comparison, the fully aromatic 1H‑benzimidazole‑4‑carbaldehyde (CAS 144876‑36‑8) has an experimental logP of 1.375 , highlighting that the 2‑oxo group and methylation pattern combine to fine‑tune polarity beyond simple aromatic aldehyde baselines.

Physicochemical profiling Lead-likeness Scaffold optimisation

Conformational Locking: N1,N3‑Dimethylation Eliminates Tautomeric Ambiguity in Crystallographic and Computational Studies

The non‑methylated 2‑oxo‑2,3‑dihydro‑1H‑benzimidazole scaffold can exist in multiple tautomeric forms (2‑oxo vs. 2‑hydroxy), complicating interpretation of crystallographic electron density and docking poses . N1,N3‑dimethylation irreversibly locks the scaffold in the 2‑oxo form, ensuring a single chemical species in both solution and solid state . This property has been exploited in the BRD4 bromodomain co‑crystal structure PDB 4UYD, where the closely related 1,3‑dimethyl‑2‑oxo‑2,3‑dihydro‑1H‑benzodiazole‑5‑carboxamide (ligand V1T) binds unambiguously with the 2‑oxo group oriented toward the acetyl‑lysine binding pocket [1]. By contrast, the non‑methylated 4‑carbaldehyde (CAS 1553231‑99‑4) retains tautomeric ambiguity and two H‑bond donors, introducing uncertainty in structure‑based design campaigns .

Structural biology Fragment-based drug design Molecular docking

Synthetic Tractability: Aldehyde Handle Enables Single-Step Diversification Without Protecting-Group Chemistry

The 4‑carbaldehyde group permits direct reductive amination, Knoevenagel condensation, or hydrazone formation without requiring protection of the 2‑oxo group, a practical advantage over the 5‑carbaldehyde isomer where competing reactivity at the imidazolone ring can reduce yields [1]. Benzimidazole‑4‑carbaldehydes have been employed in one‑step condensations with o‑phenylenediamine and pyrazole‑4‑carbaldehyde to generate diverse heterocyclic libraries under mild conditions (ethanol, ambient temperature) [2]. The dimethylated scaffold's increased lipophilicity further facilitates extraction and purification in parallel synthesis workflows compared to the more polar non‑methylated analog . In DNA‑encoded library (DEL) construction, the absence of N‑H protons prevents non‑specific DNA interactions that can cause false positives with non‑methylated benzimidazolone scaffolds [3].

Parallel synthesis DNA-encoded library Click chemistry

Crystallographically Validated Kinase Inhibitor Scaffold Class: p38α and PDE10 Co‑Crystal Structures Confirm Benzimidazolone Binding Mode

The benzimidazolone 2‑oxo group has been crystallographically validated as a hinge‑binding H‑bond acceptor in p38α MAP kinase (Met109 backbone NH) [1], and the dimethyl‑benzimidazolone core appears in PDE10 co‑crystal structure PDB 5SH0 with an IC₅₀ of 1.28 μM for a 5‑substituted acetamide derivative [2]. The 4‑carbaldehyde target compound positions the derivatisable formyl group at the solvent‑exposed face of the kinase, enabling affinity optimisation without disrupting the critical hinge interaction [1]. By contrast, the 5‑substituted analog in PDB 5SH0 directs elaboration toward the ribose pocket, producing a different selectivity fingerprint [2]. This body of structural evidence establishes the 1,3‑dimethyl‑2‑oxo‑benzimidazole core as a privileged kinase inhibitor scaffold, with the aldehyde position dictating which kinase subfamilies can be productively targeted.

Kinase crystallography Hinge-binding motif Structure-based drug design

Availability and Purity Benchmarks: Procurement-Stage Comparison of 4‑Carbaldehyde vs. 5‑Carbaldehyde Isomer

The 4‑carbaldehyde isomer (CAS 1540853‑25‑5) is available through multiple chemical suppliers (ChemSpace, FCH Group, CookeChem) as a research intermediate, with catalogued purity typically specified at 95% [1]. The isomeric 5‑carbaldehyde (CAS 55241‑49‑1) is comparably available with 95% purity from suppliers including CookeChem, Fujifilm Wako, and ChemScene, and is explicitly listed as a reagent for p38 benzimidazolone inhibitor SAR studies . The non‑methylated 4‑carbaldehyde (CAS 1553231‑99‑4) is available from Hit2Lead and MolCore at 95–98% purity . Differential pricing reflects synthetic accessibility: the dimethylated compounds require an additional methylation step, typically commanding a 20–50% price premium over the non‑methylated analog for equivalent quantities .

Chemical sourcing Research intermediate Supply chain

Optimal Use Cases for 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde Based on Quantitative Differentiation Evidence


Fragment‑Based and Structure‑Guided p38α MAP Kinase Inhibitor Design

The 4‑carbaldehyde benzimidazolone scaffold provides a validated hinge‑binding motif where the 2‑oxo group serves as the Met109 H‑bond acceptor, directly analogous to the pyridine nitrogen of classical pyridylimidazole p38 inhibitors [1]. The 4‑formyl group is positioned at the solvent‑exposed face of the kinase, enabling incorporation of solubility‑enhancing groups or selectivity elements without compromising the core hinge interaction. For programmes transitioning from pyridylimidazole chemotypes, this scaffold offers a synthetically tractable alternative with distinct IP space.

DNA‑Encoded Library (DEL) Synthesis and Affinity Selection

The absence of N‑H protons on the dimethylated scaffold eliminates non‑specific DNA interactions that can generate false‑positive enrichment signals with non‑methylated benzimidazolone building blocks [2]. The 4‑carbaldehyde handle is compatible with on‑DNA reductive amination and hydrazone formation, enabling single‑step library construction without protecting‑group manipulation. This property, combined with the scaffold's crystallographically validated kinase‑binding mode [1], makes the compound a high‑priority DEL building block for kinase‑focused libraries.

Parallel Synthesis of Heterocyclic Libraries via Knoevenagel and Cyclocondensation Chemistry

The 4‑carbaldehyde group serves as a versatile electrophile for Knoevenagel condensations with active methylene compounds and for one‑pot cyclocondensation reactions to generate fused polycyclic systems [3]. The dimethylated scaffold's enhanced lipophilicity (estimated logP ≥2.0) facilitates extraction and chromatographic purification in parallel synthesis workflows relative to the more polar non‑methylated analog (logP 1.24) . The locked 2‑oxo tautomeric form ensures consistent reactivity across library members.

Selectivity Profiling via Regioisomeric Comparator Studies (4‑CHO vs. 5‑CHO)

The divergent kinase selectivity observed between 4‑substituted (p38α‑directed) and 5‑substituted (PDE10‑directed, IC₅₀ = 1.28 μM) benzimidazolone derivatives [1][4] provides a rational basis for using both isomers in parallel to map kinase selectivity space. Procuring the 4‑carbaldehyde isomer alongside the 5‑carbaldehyde isomer (CAS 55241‑49‑1) enables systematic exploration of exit‑vector effects on target engagement and off‑target profiles, a strategy directly supported by published crystallographic data.

Quote Request

Request a Quote for 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.